1-Methyl-4-piperidinemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

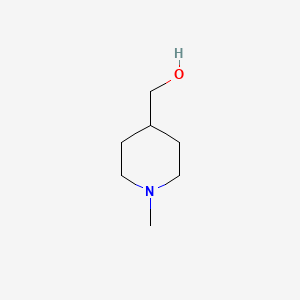

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLJGZZDNGGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297432 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-89-8 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a heterocyclic alcohol that serves as a versatile building block in the chemical and pharmaceutical industries.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the 4-position, imparts unique reactivity and potential biological activity.[2] This compound is a key intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers.[3][4] Furthermore, emerging research has highlighted its potential as a direct pharmacological agent, notably as a kinase inhibitor with antitumor properties.[5][6]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and a review of its applications in drug discovery and development, with a focus on its potential as a VEGFR-2 inhibitor.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[6] The presence of the tertiary amine and primary alcohol functional groups dictates its chemical reactivity, offering sites for various chemical transformations.[7] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20691-89-8 | [1] |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 108 °C at 10 mmHg | [3][8] |

| Density | 0.981 g/mL at 25 °C | [3] |

| Refractive Index | 1.476 | [3] |

| pKa (predicted) | 14.94 ± 0.10 | [3] |

| InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N | [3] |

| SMILES | CN1CCC(CC1)CO | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.

3.1. NMR Spectroscopy [8]

| ¹H NMR (300MHz, CDCl₃) | ¹³C NMR (75.5 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 1.28 (dq, J = 12.2, 3.7Hz, 2H) | 3-Hax, 5-Hax |

| 1.38-1.55 (m, 1H) | 4-H |

| 1.68-1.79 (m, 2H) | 3-Heq, 5-Heq |

| 1.93 (dt, J = 11.8, 2.3Hz, 2H) | 2-Hax, 6-Hax |

| 2.26 (s, 3H) | N-CH₃ |

| 2.82-2.92 (m, 2H) | 2-Heq, 6-Heq |

| 3.12 (sbr, 1H) | OH |

| 3.46 (d, J = 6.4 Hz, 2H) | CH₂OH |

3.2. Mass Spectrometry [8]

| MS (70eV, EI) | |

| m/z | Relative Intensity (%) |

| 129 | 55 |

| 128 | 100 |

| 112 | 10 |

| 98 | 21 |

3.3. Infrared Spectroscopy

| IR (ATR-Neat) | |

| Technique | ATR-Neat (DuraSamplIR II) |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

Note: Specific peak assignments for the IR spectrum are not detailed in the search results but a representative spectrum is available on PubChem.[7]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common methods.

4.1. Synthesis via Reduction of Ethyl 1-Methylpiperidine-4-carboxylate

This method involves the reduction of the corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Experimental Workflow:

Protocol:

-

A solution of ethyl 1-methylpiperidine-4-carboxylate (10.1 g, 59.0 mmol) in ethyl ether (40 mL) is slowly added dropwise to a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in ethyl ether (200 mL) at 0 °C.[9]

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 4 hours.[9]

-

The reaction is then quenched by the slow addition of water (10 mL), and stirring is continued for an additional 30 minutes.[9]

-

The resulting white precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).[9]

-

The filtrate is concentrated under reduced pressure to remove the solvent, yielding an oily product.[9]

-

The crude product is purified by distillation under reduced pressure (boiling point 108 °C, 14 mbar) to give this compound as a colorless oil (6.40 g, 84% yield).[9]

4.2. Synthesis via Reduction of 1-Methyl-4-piperidone

Another common approach is the reduction of the corresponding ketone, 1-methyl-4-piperidone, using a milder reducing agent such as sodium borohydride. While a detailed protocol for this specific transformation was not found in the search results, a general procedure based on similar reductions is provided below.

Experimental Workflow:

General Protocol:

-

Dissolve 1-methyl-4-piperidone in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding water. The pH may be adjusted with a dilute acid.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product, typically by distillation under reduced pressure.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry.[10] The piperidine moiety is a common structural feature in many bioactive molecules, particularly those targeting the central nervous system.[11] This compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[7]

5.1. Antitumor and Kinase Inhibitory Activity

Recent studies have identified (1-Methylpiperidin-4-yl)methanol as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and vesicular glutamate transporter 2 (vglut2).[5][6] It is also reported to be active against human tumor xenografts.[5] In vitro experiments have shown that it can inhibit cellular proliferation by blocking protein synthesis and causing cell cycle arrest at the G1 phase.[5] This suggests potential as an antitumor agent that may inhibit tumor growth without significant toxicity to normal tissues.[6] While the compound is described as a "potent inhibitor," specific IC₅₀ values for this compound against VEGFR-2 were not found in the public domain during the literature search for this guide.

5.2. VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades.[1][8] These pathways, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[1][7] Small molecule inhibitors, such as this compound, can block these processes by inhibiting the kinase activity of VEGFR-2.

5.3. VEGFR-2 Kinase Inhibition Assay Protocol

To determine the inhibitory activity of compounds like this compound against VEGFR-2, an in vitro kinase assay is typically performed. The following is a representative protocol based on commercially available assay kits.[13]

Protocol:

-

Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]

-

Plate Setup: Add the master mix to the wells of a 96-well plate.[12]

-

Inhibitor Addition: Add serial dilutions of this compound (dissolved in DMSO and diluted in 1x Kinase Buffer) to the 'Test Inhibitor' wells. Add buffer with the same DMSO concentration to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells. The final DMSO concentration should not exceed 1%.[13]

-

Enzyme Addition: Initiate the reaction by adding a solution of recombinant human VEGFR-2 kinase to the 'Test Inhibitor' and 'Positive Control' wells. Add only buffer to the 'Blank' wells.[13]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[13]

-

Signal Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay (e.g., Kinase-Glo™) that quantifies the amount of ATP consumed. The amount of remaining ATP is inversely proportional to the kinase activity.[12][13]

-

Data Analysis: Subtract the 'Blank' readings from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

Handling: Wash hands thoroughly after handling.[15]

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[14]

-

First Aid (Skin): In case of skin contact, wash with plenty of soap and water.[14]

-

Transport: It is not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[15]

Conclusion

This compound is a valuable chemical entity with significant applications as a synthetic intermediate and emerging potential as a direct pharmacological agent. Its role as a building block for complex pharmaceutical compounds is well-established. The identification of its potent inhibitory activity against VEGFR-2 opens new avenues for its investigation in the context of anticancer drug discovery. This guide has provided a comprehensive technical overview of its properties, synthesis, and biological context to support further research and development efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. nbinno.com [nbinno.com]

- 5. (1-Methylpiperidin-4-yl)methanol | 20691-89-8 | FM12073 [biosynth.com]

- 6. CAS 20691-89-8: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Antitumor activity of a piperidine phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the 4-position.[1] This versatile molecule serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and chemical industries.[1][2] Its unique structure, combining a tertiary amine and a primary alcohol, imparts specific reactivity that makes it a valuable synthon for creating drug candidates and other bioactive molecules targeting various therapeutic areas, including the central nervous system.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2][4] |

| Molecular Weight | 129.20 g/mol | [1][2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Boiling Point | 108 °C at 10 mmHg200.0 °C at 760 mmHg | [1][2][4][7][9][6] |

| Melting Point | 29.0 °C to 31.0 °C | [6] |

| Density | 0.981 g/mL at 25 °C | [1][3][7] |

| Refractive Index | 1.476 at 25 °C | [1][3] |

| pKa (Predicted) | 14.94 ± 0.10 | [1][2][3][7] |

| logP (Calculated) | 0.3 | [5] |

| Solubility | Soluble in water, ethanol, methanol, and dichloromethane. | [10][11] |

| Flash Point | 110 °C | [2][7][9] |

| InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N | [1][2][5][6] |

| SMILES | CN1CCC(CC1)CO | [1][2][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.[12]

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and liquid paraffin or silicone oil.

-

Procedure :

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed when a continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

-

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the amine's basicity, is determined by monitoring the pH of a solution during titration with a strong acid.[14]

-

Apparatus : Calibrated pH meter with electrode, burette, beaker, and magnetic stirrer.

-

Reagents : A known concentration of this compound in deionized water, and a standardized solution of a strong acid (e.g., HCl).

-

Procedure :

-

A precise volume of the this compound solution is placed in the beaker with the magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The acid titrant is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration continues past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the amine has been neutralized.[14]

-

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound by determining its distribution between an organic and an aqueous phase.[15]

-

Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Reagents : this compound, n-octanol, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases must be pre-saturated with each other.

-

Procedure :

-

A known amount of this compound is dissolved in one of the pre-saturated phases.

-

A precise volume of this solution is added to the separatory funnel along with a precise volume of the other pre-saturated phase.

-

The funnel is sealed and agitated using the mechanical shaker for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[15]

-

Synthetic Workflow and Role as an Intermediate

This compound is a key intermediate synthesized through various routes. A common and efficient method is the reduction of an ester, such as ethyl 1-methylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][16]

The true value of this compound lies in its utility as a scaffold for building more complex, pharmacologically active molecules. Its primary alcohol and tertiary amine functional groups serve as reactive handles for further chemical modifications. Piperidine derivatives synthesized from this intermediate are known to interact with various biological targets and signaling pathways.

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown potential in modulating critical signaling pathways involved in cancer progression, such as the PI3K/Akt, NF-κB, and STAT3 pathways.[17] This highlights its importance in discovery chemistry for generating novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 20691-89-8 [chemicalbook.com]

- 3. Buy this compound | 20691-89-8 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Cas 20691-89-8,this compound | lookchem [lookchem.com]

- 8. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]

- 9. This compound | 20691-89-8 [amp.chemicalbook.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. benchchem.com [benchchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidinemethanol is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry. Its unique structural features, combining a tertiary amine and a primary alcohol on a piperidine scaffold, make it a valuable intermediate in the pharmaceutical industry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in the synthesis of drug candidates, including a discussion on its role as a precursor to dopamine receptor modulators.

Core Properties of this compound

This compound, also known as (1-methylpiperidin-4-yl)methanol, is a colorless to pale yellow liquid under standard conditions. Its chemical structure and fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 20691-89-8 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 108°C at 10 mmHg |

| Density | 0.981 g/mL at 25°C[1] |

| Refractive Index | 1.476 |

| pKa | 14.94 ± 0.10 (Predicted)[1] |

| SMILES | CN1CCC(CC1)CO |

| InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method is the reduction of an appropriate ester, such as ethyl 1-methylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction of Ethyl 1-methylpiperidine-4-carboxylate

This protocol details the synthesis of this compound via the reduction of ethyl 1-methylpiperidine-4-carboxylate.

Materials:

-

Ethyl 1-methylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of ethyl 1-methylpiperidine-4-carboxylate (e.g., 10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared in a dropping funnel.

-

A suspension of lithium aluminum hydride (e.g., 2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL) is prepared in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, cooled to 0°C in an ice bath.

-

The solution of the ester is added dropwise to the LiAlH₄ suspension with continuous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is then carefully quenched by the slow, dropwise addition of water (10 mL) while cooling the flask in an ice bath.

-

The resulting white precipitate is removed by filtration and washed thoroughly with diethyl ether (250 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation (boiling point 108°C at 14 mbar) to yield this compound as a colorless oil (typical yield: ~84%).[2]

Applications in Drug Development: A Precursor to Dopamine Receptor Antagonists

The piperidine moiety is a common scaffold in many CNS-active drugs. This compound serves as a key starting material for the synthesis of various drug candidates, including those that modulate dopamine receptors. Dopamine D4 receptor antagonists, for instance, are being investigated for their potential in treating neurological and psychiatric disorders.

The following diagram illustrates a generalized synthetic workflow for the development of a dopamine D4 receptor antagonist starting from this compound.

Signaling Pathway of Dopamine D4 Receptor Antagonism

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D4 receptor, in particular, is implicated in various cognitive and emotional processes. Antagonists of the D4 receptor block the binding of endogenous dopamine, thereby inhibiting its downstream signaling cascade. This mechanism is of therapeutic interest for conditions characterized by dopaminergic dysregulation.

The diagram below depicts the simplified signaling pathway of a dopamine D4 receptor and the inhibitory action of an antagonist derived from this compound.

References

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-piperidinemethanol, a key intermediate in the pharmaceutical and chemical industries. The document details its chemical structure, stereochemical properties, physicochemical data, and a representative synthetic protocol.

Core Structural and Chemical Identity

This compound, with the CAS number 20691-89-8, is a heterocyclic alcohol featuring a piperidine ring.[1] Its molecular structure consists of a methyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 4 of the piperidine ring.[2] The IUPAC name for this compound is (1-methylpiperidin-4-yl)methanol.[2][3]

The presence of the nitrogen atom within the piperidine ring imparts basic properties to the molecule, while the hydroxyl group allows for a range of chemical modifications, such as esterification and etherification.[4][5] This versatile reactivity makes it a valuable building block in organic synthesis.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| Boiling Point | 108 °C at 10 mmHg | [1][4] |

| Density | 0.981 g/mL at 25 °C | [1] |

| Refractive Index | 1.476 | [1] |

| Predicted pKa | 14.94 ± 0.10 | [1] |

| Appearance | Colorless to yellow liquid | [1][2][5] |

Stereochemistry: An Achiral Molecule

A critical aspect of any molecule intended for pharmaceutical development is its stereochemistry. In the case of this compound, the molecule is achiral .

While the C4 carbon of the piperidine ring is substituted with four different groups (the hydroxymethyl group, a hydrogen atom, and two pathways around the ring to the nitrogen atom), the rapid chair-flipping conformation of the six-membered piperidine ring at room temperature results in a plane of symmetry. This dynamic process renders the molecule superimposable on its mirror image, and therefore, it does not exhibit optical activity. The standard InChIKey for this compound, KJZLJGZZDNGGCA-UHFFFAOYSA-N, further supports its achiral nature.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of an appropriate ester precursor, such as ethyl 1-methylpiperidine-4-carboxylate.[1][4]

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-4-carboxylate

This protocol details the synthesis of this compound via the reduction of ethyl 1-methylpiperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄).[4][6]

Materials:

-

Ethyl 1-methylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Dichloromethane

-

Methanol

-

Triethylamine

-

Phosphomolybdic acid solution (for TLC visualization)

Procedure:

-

A solution of ethyl 1-methylpiperidine-4-carboxylate (10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared.

-

This solution is added dropwise to a stirred suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional 4 hours.

-

Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of water (10 mL).

-

The mixture is stirred for 30 minutes, during which a white precipitate forms.

-

The precipitate is removed by filtration and washed thoroughly with diethyl ether (250 mL).

-

The combined filtrate and washes are concentrated under reduced pressure to remove the solvent, yielding a crude oily product.

-

The crude product is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to afford pure this compound as a colorless oil (6.40 g, 84% yield).

-

The purity of the product can be assessed by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (5:1) with 5% triethylamine. The product will appear as a dark blue spot upon staining with phosphomolybdic acid.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications.[1] Its structural motif is found in molecules targeting the central nervous system.[2] Research has indicated that derivatives of this compound may possess antidepressant, neuroprotective, and analgesic properties.[2] Furthermore, it is utilized in the development of novel synthetic methodologies and in material science for the creation of functional polymers.[2]

Biological Activity

While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for their biological effects. Some studies suggest that certain piperidine derivatives can exhibit neuroprotective and antidepressant activities.[2] There is also mention of its potential use in the development of antitumor agents, with one source indicating inhibitory activity against human tumor xenografts by binding to tyrosine residues in kinase domains.[5]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. It is sensitive to air and should be stored under an inert atmosphere.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 20691-89-8 [smolecule.com]

- 3. This compound | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20691-89-8 [chemicalbook.com]

- 5. CAS 20691-89-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-4-piperidinemethanol. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative data in clearly structured tables, details experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the spectral information.

Molecular Structure and NMR Data

This compound is a substituted piperidine derivative with the chemical formula C₇H₁₅NO. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 4. The structural features give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are invaluable for its identification and characterization.

Below is a diagram illustrating the molecular structure of this compound with atom numbering for reference in the NMR data tables.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 1.28 | dq | 2H | 12.2, 3.7 | 3-Hax, 5-Hax |

| 1.38-1.55 | m | 1H | - | 4-H |

| 1.68-1.79 | m | 2H | - | 3-Heq, 5-Heq |

| 1.93 | dt | 2H | 11.8, 2.3 | 2-Hax, 6-Hax |

| 2.26 | s | 3H | - | N-CH₃ |

| 2.82-2.92 | m | 2H | - | 2-Heq, 6-Heq |

| 3.12 | sbr | 1H | - | OH |

| 3.46 | d | 2H | 6.4 | CH₂OH |

dq = doublet of quartets, m = multiplet, dt = doublet of triplets, s = singlet, sbr = broad singlet, d = doublet

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃, on a 75.5 MHz spectrometer.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) [ppm] | Assignment |

| 28.8 | C-3, C-5 |

| 37.9 | C-4 |

| 46.3 | N-CH₃ |

| 55.5 | C-2, C-6 |

| 67.4 | CH₂OH |

Experimental Protocols

The following sections describe a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

-

Sample Weighing: Approximately 10-20 mg of this compound is accurately weighed and transferred into a clean, dry vial.

-

Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the vial to dissolve the sample. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Homogenization: The vial is gently agitated to ensure the complete dissolution of the sample, resulting in a clear, homogeneous solution.

-

Filtering and Transfer: The solution is then filtered through a pipette plugged with a small amount of glass wool or a syringe filter directly into a 5 mm NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the resulting spectrum.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following is a representative workflow for acquiring NMR spectra.

Instrumentation:

-

Spectrometer: A 300 MHz NMR spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

¹H NMR Parameters (300 MHz):

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Parameters (75.5 MHz):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon atom.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain using a Fourier transform.

-

Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or an internal standard like TMS (δ = 0.00 ppm).

-

Peak Picking and Integration: The peaks are identified, and for ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

This guide provides the essential ¹H and ¹³C NMR spectral data and a representative experimental framework for this compound, which are fundamental for its use in research and development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 1-Methyl-4-piperidinemethanol, a key intermediate in pharmaceutical synthesis. This document details experimental protocols, fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this compound.

Introduction

This compound (CAS No. 20691-89-8) is a heterocyclic alcohol with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol .[1][2] Its structure, featuring a tertiary amine and a primary alcohol, dictates its behavior in mass spectrometry. Accurate MS analysis is crucial for its quality control and for monitoring its presence in reaction mixtures and final products. This guide focuses primarily on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 20691-89-8 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 108°C at 10 mmHg |

| Density | 0.981 g/mL at 25°C |

Mass Spectrometry Data

Electron Ionization (EI) at 70eV is a standard method for the analysis of this compound, typically coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is characterized by a distinct fragmentation pattern.

Quantitative Data Summary

The table below summarizes the major ions observed in the 70eV EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 129 | [M]⁺• (Molecular Ion) | 55 |

| 128 | [M-H]⁺ | 100 |

| 112 | [M-OH]⁺ | 10 |

| 98 | [M-CH₂OH]⁺ | 21 |

Data sourced from ChemicalBook.[2][3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of the volatile this compound.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent capillary column suitable for amine analysis).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare working standards and quality control samples by serial dilution of the stock solution.

-

For complex matrices, consider liquid-liquid extraction or solid-phase extraction to isolate the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or when higher sensitivity is required, LC-MS/MS with Electrospray Ionization (ESI) is a viable alternative.

Instrumentation:

-

A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Method:

-

Perform a full scan to determine the precursor ion, which will be the protonated molecule [M+H]⁺ (m/z 130).

-

Perform a product ion scan of the precursor ion to identify characteristic fragment ions. The collision energy should be optimized to achieve a good distribution of fragments.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

-

Prepare working standards and samples by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitrogen atom, which directs cleavage pathways. The dominant fragmentation mechanism for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7]

Explanation of Fragmentation:

-

m/z 129 [M]⁺•: This is the molecular ion, formed by the loss of one electron from the this compound molecule.

-

m/z 128 [M-H]⁺: This is the base peak, indicating it is the most abundant fragment ion. It is likely formed by the loss of a hydrogen radical from the carbon adjacent to the nitrogen in the piperidine ring (α-cleavage), resulting in a stable iminium ion.

-

m/z 112 [M-OH]⁺: This fragment corresponds to the loss of a hydroxyl radical. This can occur through cleavage of the C-O bond.

-

m/z 98 [M-CH₂OH]⁺: This ion is formed by the cleavage of the bond between the piperidine ring and the hydroxymethyl group, resulting in the loss of a hydroxymethyl radical. This is another example of α-cleavage relative to the alcohol functional group.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a reliable method for its identification and characterization. The fragmentation pattern is consistent with the established principles for cyclic amines and alcohols, with α-cleavage being the predominant pathway. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this important pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scholars.direct [scholars.direct]

- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-4-piperidinemethanol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Methyl-4-piperidinemethanol, tailored for researchers, scientists, and professionals in the field of drug development. This document details the expected vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and visualizes key procedural and logical frameworks.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the 4-position. The key functional groups that give rise to characteristic infrared absorptions are the hydroxyl (-OH) group, the tertiary amine (C-N) functionality, and the saturated carbon-hydrogen (C-H) bonds of the piperidine ring and the methyl and methylene groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound based on the analysis of its functional groups and established correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretching | Hydroxyl (-OH) |

| 2950 - 2850 | Strong | C-H Stretching | Methylene & Methyl (CH₂, CH₃) |

| 1470 - 1430 | Medium | C-H Bending | Methylene (CH₂) Scissoring |

| 1385 - 1365 | Medium | C-H Bending | Methyl (CH₃) Rocking |

| 1260 - 1000 | Medium to Strong | C-N Stretching | Tertiary Amine |

| 1050 - 1000 | Medium to Strong | C-O Stretching | Primary Alcohol |

Experimental Protocol: Neat FT-IR Spectroscopy

The acquisition of an infrared spectrum for a pure liquid sample, such as this compound, is often performed using the "neat" sampling technique. This method involves creating a thin film of the liquid between two infrared-transparent salt plates.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Infrared-transparent salt plates (e.g., NaCl or KBr), stored in a desiccator

-

Pasteur pipette

-

Acetone (for cleaning)

-

Lens paper

-

Gloves

Procedure:

-

Preparation of Salt Plates: Retrieve two salt plates from the desiccator. If necessary, clean the plates by gently wiping with a lens paper moistened with a small amount of acetone. Ensure the plates are dry and transparent before use.

-

Sample Application: Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

-

Formation of the Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Mounting the Sample: Secure the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

-

Spectral Acquisition:

-

Close the sample compartment of the spectrometer.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone. Return the clean, dry plates to the desiccator for storage.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in acquiring the FT-IR spectrum of this compound using the neat technique.

Workflow for Neat FT-IR Spectroscopy.

Correlation of Functional Groups to IR Absorption Regions

This diagram illustrates the logical relationship between the key functional groups present in this compound and their corresponding characteristic absorption regions in the infrared spectrum.

Functional Group and IR Absorption Correlation.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries.[1] As a substituted piperidine, its unique structural features, including a tertiary amine and a primary alcohol, contribute to its utility as a versatile intermediate in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This technical guide provides a comprehensive overview of the solubility and pKa of this compound, complete with detailed experimental protocols for their determination and logical workflows to guide researchers in their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, bioavailability, and formulation characteristics.

Quantitative Data

The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 108 °C at 10 mmHg | [1] |

| Density | 0.981 g/mL at 25 °C | [1] |

| pKa (Predicted) | 14.94 ± 0.10 | [1] |

| Solubility | Data not readily available |

Experimental Protocols

Accurate determination of solubility and pKa is fundamental for the characterization of any chemical entity. The following sections detail standardized experimental procedures for these measurements.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid or liquid solute is agitated with a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

-

This compound

-

Distilled or deionized water (or other relevant solvents)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system

-

Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the solvent (e.g., water).

-

Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant, ensuring no undissolved particles are transferred.

-

Filter the aliquot through a suitable syringe filter into a clean vial.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

The solubility is reported as the average concentration from at least three replicate experiments.

References

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidinemethanol, a heterocyclic organic compound, serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique structural combination of a piperidine ring and a hydroxymethyl group offers significant versatility, making it an indispensable intermediate in the development of a wide range of pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its pivotal role in drug discovery and development.

Introduction and Historical Context

While a singular discovery event for this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of piperidine derivatives in the mid-20th century.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[1] The synthesis and investigation of substituted piperidines, such as 4-piperidinemethanol, paved the way for the development of N-alkylated analogs like this compound to modulate physicochemical properties and biological activity.[1] Today, it is recognized as a key intermediate in the synthesis of a variety of therapeutic agents, including analgesics and antidepressants.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1-methylpiperidin-4-yl)methanol[3][4] |

| CAS Number | 20691-89-8[3][4] |

| Molecular Formula | C₇H₁₅NO[3][4] |

| Molecular Weight | 129.20 g/mol [3][4] |

| InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N[5] |

| SMILES | CN1CCC(CC1)CO[6] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 108 °C at 10 mmHg[5] |

| Density | 0.981 g/mL at 25 °C[5] |

| Refractive Index | 1.476[3][5] |

| pKa | 14.94 ± 0.10 (predicted)[5] |

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient method involves the reduction of an ester, specifically ethyl N-methyl-4-piperidinecarboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

Objective: To synthesize this compound via the reduction of ethyl N-methyl-4-piperidinecarboxylate.

Materials:

-

Ethyl N-methyl-4-piperidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl ether (Et₂O)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in ethyl ether (40 mL) is prepared.[7][8]

-

In a separate reaction vessel under an inert atmosphere, a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in ethyl ether is prepared and cooled to 0 °C.[7][8]

-

The solution of ethyl N-methyl-4-piperidinecarboxylate is added dropwise to the LiAlH₄ suspension at 0 °C.[7][8]

-

Following the addition, 200 mL of ether is added, and the reaction mixture is allowed to gradually warm to room temperature.[7][8]

-

The mixture is stirred at room temperature for 4 hours.[7][8]

-

Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of water (10 mL).[7][8]

-

The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.[7][8]

-

The precipitate is removed by filtration and washed thoroughly with ether (250 mL).[7][8]

-

The organic filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator.[7][8]

-

The resulting oily product is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil (6.40 g, 84% yield).[7][8]

Characterization Data:

-

¹H NMR (300MHz, CDCl₃): δ = 1.28 (dq, J = 12.2, 3.7Hz, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, J = 11.8, 2.3Hz, 2H), 2.26 (s, 3H), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H), 3.46 (d, J = 6.4 Hz, 2H) ppm.[7][8]

-

¹³C NMR (75.5 MHz, CDCl₃): δ = 28.8, 37.9, 46.3, 55.5, 67.4 ppm.[7][8]

-

Mass Spectrum (EI, 70eV): m/z (%) = 129 (55) [M]⁺, 128 (100) [M-H]⁺, 112 (10) [M-OH]⁺, 98 (21) [M-CH₂OH]⁺.[7]

Role in Drug Discovery and Development

This compound is a versatile building block in the synthesis of more complex drug candidates.[3] Its bifunctional nature, possessing both a nucleophilic secondary amine (after demethylation) or a modifiable hydroxyl group, allows for its incorporation into a wide array of molecular scaffolds.

General Workflow in Drug Development

The following diagram illustrates the typical workflow where this compound is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Caption: Workflow of this compound in drug development.

Synthetic Applications

The hydroxyl group of this compound can be readily converted into other functional groups, such as a chlorine atom using thionyl chloride, to facilitate further coupling reactions.[7] This reactivity is fundamental to its role in constructing the complex molecular architectures required for targeted biological activity.

The following diagram illustrates the logical relationship in the synthetic utility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 20691-89-8 [smolecule.com]

- 4. This compound | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. (1-Methylpiperidin-4-yl)methanol | 20691-89-8 | FM12073 [biosynth.com]

- 7. This compound | 20691-89-8 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Rising Therapeutic Potential of 1-Methyl-4-piperidinemethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-4-piperidinemethanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including central nervous system (CNS) disorders, inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects, including:

-

Central Nervous System (CNS) Activity: The piperidine moiety is a well-established pharmacophore for CNS-targeting drugs.[1] Derivatives have been explored for their potential as antidepressant, neuroprotective, and analgesic agents.[1]

-

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of piperidine-containing compounds, suggesting their potential in treating a variety of inflammatory diseases.

-

Anticancer Activity: The this compound scaffold is a key component in a variety of derivatives that exhibit potent anti-cancer action through multiple mechanisms.

-

Antimicrobial Activity: Research has also delved into the antimicrobial effects of these derivatives, particularly against Mycobacterium tuberculosis.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related piperidine compounds.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Class | Cell Line | Assay | Activity (IC50) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL cell lines | Cytotoxicity Assay | Varies by compound | |

| N-Methyl-1-(piperidin-4-YL)methanamine Derivatives | Various human cancer cell lines | Cytotoxicity Assay | Varies by compound | [2] |

| N-Substituted 3-Methylindole Derivatives | MCF-7 (Breast Cancer) | MTT Assay | 27-53 µM | [3] |

| Lignanamides | MGC-803, HepG2, SKOV-3, T24, HeLa | Cytotoxicity Assay | 13.57-34.20 µM | [4] |

Table 2: Anti-inflammatory Activity of Piperidine and Related Derivatives

| Compound Class | Assay | Activity (IC50) | Reference |

| Diarylidiene-N-methyl-4-piperidones | Nitric Oxide Production (LPS-induced RAW 246.7 cells) | Varies by compound | |

| Lignanamides | Nitric Oxide Production (LPS-induced BV-2 microglial cells) | 4.26-40.68 µM | [4] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal Derivatives | COX-2 Inhibition | 0.18-0.74 µM | [5] |

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Organism | Activity (GIC50/IC50) | Reference |

| MenA Inhibitors | Mycobacterium tuberculosis | Varies by compound | [6] |

Table 4: CNS Receptor Binding and Enzyme Inhibition of Piperidine Derivatives

| Compound Class | Target | Assay | Activity (Ki/Binding Score/IC50) | Reference |

| N-methyl-4-aminomethyl piperidine derivative (HN58) | µ-opioid receptor | Radioligand Binding | -13.37 (Binding Score, kcal/mol) | [2] |

| N-(4-substituted-2,4-diaminobutanoyl)piperidines | Dipeptidyl peptidase II (DPP II) | Enzyme Inhibition | Subnanomolar | [7] |

| N-methylnorbelladine | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 4 µM | [8] |

| 4′-O,N-dimethylnorbelladine | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 10.4 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity Assays

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3][9]

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes).

-

Inflammatory Stimulus: Induce inflammation by adding LPS to the wells (except for the negative control).

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent A, followed by Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

CNS Activity Assays

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]diprenorphine)

-

Test compounds

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki).[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Derivatives of the closely related N-Methyl-1-(piperidin-4-YL)methanamine have been shown to exert their anticancer effects through several key pathways:[2]

-

EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.

-

Induction of Ferroptosis: Certain derivatives can induce ferroptosis, an iron-dependent form of programmed cell death, by targeting the KEAP1-NRF2-GPX4 axis.[2]

-

Tyrosine Kinase Inhibition: The piperidine scaffold is a common feature in many tyrosine kinase inhibitors (TKIs), which block the signaling pathways that lead to cell growth and division.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. yeditepejhs.org [yeditepejhs.org]

- 4. Lignanamides from the stems of Piper hancei maxim. and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Methyl-4-piperidinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Structurally, it features a piperidine ring with a methyl group at the nitrogen atom (N1) and a hydroxymethyl substituent at the C4 position.[3] This unique arrangement of a tertiary amine and a primary alcohol within a saturated heterocyclic scaffold imparts a versatile reactivity profile, making it an indispensable building block for the synthesis of complex molecular architectures.[3][4] Its application spans from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders, to its use in the development of novel polymers and specialty chemicals.[1][3][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role as a strategic component in drug development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow clear liquid at room temperature.[1][3] Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number | 20691-89-8 | [1][5] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Boiling Point | 108 °C at 10 mmHg | [1] |

| Density | 0.981 g/mL at 25 °C | [3] |

| Refractive Index | 1.476 | [1] |

| Flash Point | 110 °C | [6] |

| pKa (predicted) | 14.94 ± 0.10 | |

| IUPAC Name | (1-methylpiperidin-4-yl)methanol | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound and its derivatives.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300MHz, CDCl₃) | δ (ppm) = 1.28 (dq, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, 2H), 2.26 (s, 3H, NMe), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, 2H, CH₂OH) | [7] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ (ppm) = 28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH₂OH) | [7] |

| Mass Spectrum (MS, 70eV, EI) | m/z (%) = 129 (55) [M]⁺, 128 (100) [M-H]⁺, 112 (10) [M-OH]⁺, 98 (21) [M-CH₂OH]⁺ | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a corresponding carbonyl compound.[3] One of the most efficient and widely cited methods is the reduction of an N-methyl-4-piperidinecarboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

The following protocol provides a step-by-step guide for the synthesis of this compound with high yield.[7][8]

Materials:

-

Ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol)

-

Lithium aluminum hydride (LiAlH₄) (2.46 g, 64.9 mmol)

-

Anhydrous ethyl ether (Et₂O)

-

Water

Procedure:

-

A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g) in ethyl ether (40 mL) is prepared.

-

This solution is added dropwise to a suspension of lithium aluminum hydride (2.46 g) in ethyl ether (200 mL) while cooling the reaction vessel at 0 °C.[8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.[8]

-

The reaction is then carefully quenched by the slow, dropwise addition of water (10 mL). Stirring is continued for an additional 30 minutes.[8]

-